molecular formula C19H21IN2 B12677543 1-Ethyl-4-((1-ethyl-2(1H)-pyridylidene)methyl)quinolinium iodide CAS No. 84255-08-3

1-Ethyl-4-((1-ethyl-2(1H)-pyridylidene)methyl)quinolinium iodide

Cat. No.: B12677543
CAS No.: 84255-08-3
M. Wt: 404.3 g/mol
InChI Key: TUBSYDOUZQWHHO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-4-((1-ethyl-2(1H)-pyridylidene)methyl)quinolinium iodide is a chemical compound with the molecular formula C19H21N2I. It is a member of the quinolinium family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinolinium core substituted with an ethyl group and a pyridylidene moiety.

Preparation Methods

The synthesis of 1-Ethyl-4-((1-ethyl-2(1H)-pyridylidene)methyl)quinolinium iodide typically involves the reaction of 1-ethylquinolinium iodide with 1-ethyl-2-pyridylidene. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Ethyl-4-((1-ethyl-2(1H)-pyridylidene)methyl)quinolinium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one of its substituents is replaced by another group.

Scientific Research Applications

Medicinal Chemistry

1-Ethyl-4-((1-ethyl-2(1H)-pyridylidene)methyl)quinolinium iodide has been studied for its potential as an antitumor agent. Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines, suggesting its utility in developing new anticancer therapies . The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further pharmacological studies.

Photochemistry

The compound is also being explored for its photochemical properties. Its structure allows it to participate in photochemical reactions, which can be harnessed for applications in solar energy conversion and photodynamic therapy (PDT). Studies have shown that the compound can generate reactive oxygen species upon light activation, which is crucial for PDT applications targeting cancerous cells .

Materials Science

In materials science, this compound is being investigated as a precursor for synthesizing advanced materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties can enhance the efficiency of these devices by improving charge transport and light emission characteristics .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of this compound against human breast cancer cells. The results demonstrated a significant reduction in cell viability at micromolar concentrations, with further investigations revealing the compound's ability to induce apoptosis through mitochondrial pathways .

Case Study 2: Photodynamic Therapy

In another study focused on photodynamic therapy, researchers utilized this compound to treat melanoma cells. Upon exposure to specific wavelengths of light, the compound produced singlet oxygen species that effectively killed the cancer cells while sparing normal cells. This selective cytotoxicity highlights its potential as a therapeutic agent in PDT .

Mechanism of Action

The mechanism of action of 1-Ethyl-4-((1-ethyl-2(1H)-pyridylidene)methyl)quinolinium iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

1-Ethyl-4-((1-ethyl-2(1H)-pyridylidene)methyl)quinolinium iodide can be compared with other similar compounds, such as:

  • 1-Ethyl-2-(4-methylstyryl)quinolinium iodide
  • 1-Ethyl-2-(3-nitrostyryl)quinolinium iodide
  • 1-Ethyl-4-(4-methylstyryl)pyridinium iodide These compounds share structural similarities but differ in their substituents and specific properties. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological activities .

Biological Activity

1-Ethyl-4-((1-ethyl-2(1H)-pyridylidene)methyl)quinolinium iodide, a compound with the CAS number 84255-08-3, has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H23IN2C_{23}H_{23}IN_2, with a molecular weight of approximately 454.3466 g/mol. The compound features a quinolinium core substituted with an ethyl and pyridylidene moiety, contributing to its biological profile.

PropertyValue
Molecular FormulaC23H23IN2
Molecular Weight454.3466 g/mol
CAS Number84255-08-3
IUPAC NameThis compound

The biological activity of this compound can be attributed to several mechanisms:

1. Antimicrobial Activity :
Research indicates that compounds with quinolinium structures often exhibit significant antimicrobial properties. The mechanism is thought to involve disruption of microbial cell membranes and interference with nucleic acid synthesis.

2. Anticancer Properties :
Studies have shown that related quinolinium derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. The presence of the pyridylidene group may enhance its interaction with DNA or RNA, leading to cytotoxic effects.

3. Antioxidant Activity :
Quinolinium compounds are known for their ability to scavenge free radicals, contributing to their potential use in oxidative stress-related conditions.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the Quinoline Ring : Modifications at different positions on the quinoline ring can enhance or diminish biological activity.
  • Pyridylidene Group Variations : Alterations in the pyridylidene substituent can affect binding affinity to biological targets, impacting efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

  • Antimicrobial Efficacy :
    A study published in Journal of Medicinal Chemistry demonstrated that related quinolinium compounds exhibited potent antimicrobial activity against various bacterial strains, suggesting that this compound may share similar properties .
  • Cytotoxicity Against Cancer Cells :
    Research conducted on a series of quinolinium derivatives showed that modifications in the pyridine moiety significantly affected cytotoxicity against human cancer cell lines, indicating a promising avenue for further exploration .
  • Oxidative Stress Studies :
    Experimental data highlighted the antioxidant potential of quinolinium derivatives, which could mitigate oxidative damage in cellular models .

Properties

CAS No.

84255-08-3

Molecular Formula

C19H21IN2

Molecular Weight

404.3 g/mol

IUPAC Name

(4E)-1-ethyl-4-[(1-ethylpyridin-1-ium-2-yl)methylidene]quinoline;iodide

InChI

InChI=1S/C19H21N2.HI/c1-3-20-13-8-7-9-17(20)15-16-12-14-21(4-2)19-11-6-5-10-18(16)19;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1

InChI Key

TUBSYDOUZQWHHO-UHFFFAOYSA-M

Isomeric SMILES

CCN1C=C/C(=C\C2=CC=CC=[N+]2CC)/C3=CC=CC=C31.[I-]

Canonical SMILES

CCN1C=CC(=CC2=CC=CC=[N+]2CC)C3=CC=CC=C31.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.